molecular formula C13H11ClF3NO B1419313 3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one CAS No. 1217862-41-3

3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one

Cat. No.: B1419313
CAS No.: 1217862-41-3
M. Wt: 289.68 g/mol
InChI Key: QNFFRBZULKFNNC-UHFFFAOYSA-N
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Description

3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one is a substituted cyclohexenone derivative characterized by a 2-chloro-5-(trifluoromethyl)phenylamino group at the 3-position of the cyclohexenone ring. The compound’s structure combines electron-withdrawing substituents (chloro and trifluoromethyl groups) on the aromatic ring, which may influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)anilino]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3NO/c14-11-5-4-8(13(15,16)17)6-12(11)18-9-2-1-3-10(19)7-9/h4-7,18H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFFRBZULKFNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

The reaction conditions and choice of catalysts play a crucial role in the efficiency and selectivity of the synthesis. Here are some considerations:

  • Temperature : The reaction temperature should be optimized to facilitate the coupling reaction without promoting side reactions. Typically, temperatures between 0°C and 50°C are suitable for such reactions.

  • Solvents : The choice of solvent is critical. Polar aprotic solvents like DMF or DCM are often preferred due to their ability to dissolve reactants and facilitate the reaction.

  • Catalysts : In some cases, catalysts like palladium or copper complexes might be used to enhance the reaction rate or selectivity, although this is more common in cross-coupling reactions.

Data and Research Findings

While specific data on the synthesis of 3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one is limited, related compounds provide insights into potential challenges and opportunities:

Compound/Intermediate Synthesis Method Yield/Conditions
2-Chloro-5-trifluoromethylpyridine Chlorination of 3-trifluoromethylpyridine 62% yield, high temperature and chlorine gas
Cyclohex-2-en-1-one Dehydration of cyclohexanone Acidic conditions, moderate temperature

Chemical Reactions Analysis

Types of Reactions

3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one and its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) 3-NH-(2-Cl,5-CF3-C6H3); cyclohexenone backbone C13H10ClF3NO 288.68 Electron-withdrawing Cl and CF3 groups; potential agrochemical relevance
3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)cyclohex-2-en-1-one 3-NH-(5-Cl,2-OH-C6H3); 5-(4-Cl-C6H4); cyclohexenone backbone C18H14Cl2N2O2 369.22 Hydroxyl group enhances polarity; dual chloro substituents increase steric bulk
5-Methyl-3-[[4-(trifluoromethyl)phenyl]amino]cyclohex-2-en-1-one 5-CH3; 3-NH-(4-CF3-C6H4); cyclohexenone backbone C14H14F3NO 269.26 Methyl group improves lipophilicity; trifluoromethyl enhances stability
3-Methyl-5-(4-methylphenyl)cyclohex-2-enone 3-CH3; 5-(4-CH3-C6H4); cyclohexenone backbone C14H16O 200.28 Simple alkyl substituents; no aromatic amino groups; envelope conformation in crystal
3-((3-Amino-5-chlorophenyl)amino)-5-methylcyclohex-2-en-1-one 3-NH-(3-NH2,5-Cl-C6H3); 5-CH3; cyclohexenone backbone C13H15ClN2O 250.72 Amino group introduces basicity; potential for hydrogen bonding

Key Comparative Insights

Electronic and Steric Effects: The target compound features a 2-chloro-5-trifluoromethylphenyl group, which introduces strong electron-withdrawing effects. This contrasts with analogs like 3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)cyclohex-2-en-1-one, where the hydroxyl group increases polarity and hydrogen-bonding capacity . The 5-methyl-3-[[4-(trifluoromethyl)phenyl]amino]cyclohex-2-en-1-one lacks chloro substituents but retains the trifluoromethyl group, balancing lipophilicity and electronic effects .

Crystallographic Conformations: Cyclohexenone derivatives such as 3-Methyl-5-(4-methylphenyl)cyclohex-2-enone adopt an envelope conformation in the solid state, stabilized by C–H···O and C–H···π interactions . The target compound’s conformational behavior remains uncharacterized in the evidence, but similar packing motifs are plausible.

Agrochemical Relevance :

  • Fluorinated analogs like the target compound share structural motifs with 2-Chloro-5-(3-(3-chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-N-cyclopropylbenzamide , a compound developed for crop protection. The trifluoromethyl group likely enhances bioactivity and environmental persistence .

Synthetic and Commercial Challenges: The discontinuation of the target compound by CymitQuimica contrasts with the commercial availability of simpler analogs (e.g., 3-Methyl-5-(4-methylphenyl)cyclohex-2-enone), suggesting that complex substitution patterns (Cl, CF3, NH) may pose scalability or stability issues.

Biological Activity

3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one is a compound characterized by its unique molecular structure, which includes a cyclohexenone ring, a chlorinated phenyl group, and an amino functional group. Its molecular formula is C13H11ClF3NOC_{13}H_{11}ClF_3NO with a molar mass of 289.68 g/mol. Given its structural features, this compound has potential biological activities that warrant detailed investigation.

  • CAS Number : 1217862-41-3
  • Molecular Formula : C13H11ClF3NO
  • Molar Mass : 289.68 g/mol
  • Hazard Class : Irritant

The presence of the trifluoromethyl and chlorinated groups suggests that this compound may exhibit interesting reactivity and biological properties, particularly in pharmaceutical applications.

Biological Activity Overview

Despite limited published research specifically on this compound, its structural analogs have demonstrated various biological activities, including anticancer and antimicrobial properties. The following sections summarize findings related to its potential biological activities.

Anticancer Activity

Research into structurally similar compounds indicates that the presence of aromatic and heterocyclic systems can enhance anticancer activity through mechanisms such as DNA intercalation and inhibition of cell proliferation. For instance, compounds with similar functionalities have shown IC50 values in the low micromolar range against cancer cell lines, suggesting that this compound may exhibit comparable effects.

CompoundCell LineIC50 (µM)Mechanism
Compound APanc-10.051DNA intercalation
Compound BBxPC-30.066Cell cycle arrest
This compoundTBDTBDTBD

Antimicrobial Activity

While specific studies on the antimicrobial properties of this compound are scarce, its structural relatives have been shown to possess antimicrobial effects. The chlorinated and trifluoromethyl groups are known to enhance lipophilicity, potentially improving membrane permeability and leading to increased antimicrobial efficacy.

Mechanistic Studies

To elucidate the biological mechanisms of action for this compound, future studies should focus on:

  • Molecular Docking Studies : Assessing binding affinities to various biological targets such as enzymes or receptors.
  • In Vitro Assays : Evaluating cytotoxicity against different cancer cell lines and normal cells to establish selectivity.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.

Case Studies and Comparative Analysis

In a comparative analysis with structurally similar compounds, it was observed that variations in substituents significantly impacted biological activity. For example:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Amino-3-chloro-benzotrifluorideChlorine and trifluoromethyl groupsAntimicrobialSimpler structure
2-Chloro-N-(trifluoromethyl)anilineTrifluoromethyl-substituted anilineAntitumorLacks cyclohexene
3-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}cyclopenteneCyclopentene instead of cyclohexeneVariableDifferent ring size

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing 3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one, and how can purity be maximized?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization and amination. Key parameters to optimize include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to the compound’s poor solubility in non-polar media .
  • Temperature control : Maintain 60–80°C during amination to balance reaction rate and side-product formation .
  • Catalysts : Use Pd-based catalysts for coupling reactions involving the trifluoromethyl group .
    Purity Monitoring :
  • Thin-layer chromatography (TLC) and NMR spectroscopy (1H/13C) should track intermediates .
  • Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. Which spectroscopic and computational methods are most effective for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and cyclohexenone protons (δ 2.5–3.5 ppm) .
    • 19F NMR: Confirm trifluoromethyl group (δ -60 to -65 ppm) .
  • Infrared (IR) Spectroscopy : Detect carbonyl (C=O) stretch at ~1700 cm⁻¹ and N-H bend at ~3300 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z 289.68 (C13H11ClF3NO) .
  • Computational Modeling : Density Functional Theory (DFT) optimizes geometry and predicts electronic properties .

Q. How can initial biological activity screening be designed to evaluate this compound’s potential?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Test against kinases or proteases at 1–100 µM concentrations .
    • Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Molecular docking : Prioritize targets by simulating binding affinity to proteins with PDB IDs (e.g., EGFR kinase) .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., varying IC50 values) be resolved?

Methodological Answer:

  • Assay validation :
    • Standardize protocols (e.g., ATP concentration in kinase assays) .
    • Confirm compound stability using HPLC under assay conditions (pH 7.4, 37°C) .
  • Off-target profiling : Screen against unrelated enzymes (e.g., cytochrome P450) to rule out non-specific effects .
  • Batch-to-batch consistency : Compare purity (>98% via LC-MS) and solubility (DMSO stock) across synthetic batches .

Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace Cl with Br or CF3 with CH3) and compare activities .
  • Key parameters to analyze :
    • Lipophilicity (logP via shake-flask method).
    • Electron-withdrawing effects (Hammett σ values for substituents) .
  • Data correlation : Use regression models to link structural features (e.g., substituent size) to bioactivity .

Q. How can computational modeling guide target identification and mechanistic studies?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes to targets like kinases or GPCRs .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (50 ns trajectories) to assess stability .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond donors) using Schrödinger Suite .

Q. What methodologies assess the compound’s stability under physiological or environmental conditions?

Methodological Answer:

  • Forced degradation studies :
    • Hydrolytic stability : Incubate in buffers (pH 1–10) at 37°C; monitor via HPLC .
    • Photostability : Expose to UV light (ICH Q1B guidelines) .
  • Environmental fate : Use LC-MS/MS to detect degradation products in simulated soil/water systems .

Q. How can interactions with biological targets be quantified experimentally?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) for protein-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Determine binding affinity (Kd) and stoichiometry .
  • Crystallography : Co-crystallize with targets (e.g., enzymes) for 3D interaction maps (PDB deposition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one

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